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Foreword
For decades, the study of auxin biology has been overwhelmingly dominated by indole-3-acetic

acid (IAA), often considered the quintessential plant hormone. However, lurking in the annals of

phytochemical research is another endogenous auxin, 2-phenylacetic acid (PAA), whose

significance is being increasingly re-evaluated. First identified as a substance with auxin-like

activity in the early 20th century, PAA was largely relegated to the background of phytohormone

research. This technical guide provides an in-depth historical and scientific exploration of PAA,

offering a valuable resource for researchers, scientists, and professionals in drug development

who wish to understand the foundations of our knowledge of this often-overlooked

phytohormone. We will delve into the early experimental work that established PAA's role in

plants, present comparative quantitative data, and provide detailed methodologies from

seminal studies.

Early Discovery and Identification
The recognition of 2-phenylacetic acid as a naturally occurring auxin in higher plants emerged

prominently in the 1980s. Seminal work by Wightman and Lighty provided robust evidence for

its presence in the shoots of various crop plants.[1] The identification of PAA was a meticulous

process, relying on a combination of analytical techniques of the era.
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Initial separation of acidic compounds from plant extracts was often achieved through paper

chromatography. Subsequent bioassays, most notably the Avena coleoptile curvature test,

were then employed to demonstrate the auxin-like activity of the separated fractions. The

definitive confirmation of PAA's identity was accomplished through more sophisticated methods

for the time, including gas-liquid chromatography (GLC) and gas chromatography-mass

spectrometry (GC-MS).[1] These techniques provided the necessary chemical fingerprints to

unequivocally identify PAA in plant tissues.

Interestingly, historical research indicates that PAA is often present in plant tissues at

concentrations significantly higher than IAA.[2] For instance, in various tissues of Arabidopsis,

PAA levels have been recorded to be 1.7 to 14.8-fold higher than those of IAA, with the

exception of the siliques.[2]

Quantitative Assessment of Auxin Activity:
Historical Bioassays
The auxin activity of PAA was historically quantified using a variety of bioassays, which

consistently demonstrated that its potency is generally lower than that of IAA.

The Avena Coleoptile Curvature Test
This classic bioassay, pioneered by Frits Went, was instrumental in the discovery and

quantification of auxins. The test relies on the principle that unilaterally applied auxin promotes

cell elongation on that side of a decapitated oat (Avena sativa) coleoptile, causing it to bend.

The degree of curvature is proportional to the auxin concentration. Historical studies performing

this and similar bioassays, such as the cylinder test and the oat bending test, concluded that

PAA exhibits less than 10% of the auxin activity of IAA.[3]

The Pea Stem Test
Another common bioassay involved measuring the growth response of pea (Pisum sativum)

stem segments. While in many assays PAA shows lower activity, some studies on pea

seedlings have indicated that PAA can be more effective than IAA in inducing lateral root

primordia, the number of emerged lateral roots, and the overall length of lateral roots.[3]

Modern Quantitative Comparisons
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More recent studies using the model plant Arabidopsis thaliana have provided a more precise

quantitative comparison of PAA and IAA activity. For example, in lateral root formation assays,

PAA was found to be 10- to 20-fold less active than IAA.[2] Similarly, when examining the

induction of the auxin-responsive DR5 promoter, PAA's activity was approximately 20-fold

lower than that of IAA.[2]

Table 1: Comparative Auxin Activity of 2-Phenylacetic
Acid (PAA) and Indole-3-Acetic Acid (IAA) in Historical
and Modern Bioassays

Bioassay Plant Species
Response
Measured

Relative
Activity of PAA
(IAA = 100%)

Reference

Avena Coleoptile

Curvature Test
Avena sativa

Coleoptile

curvature
<10% [3]

Pea Test Pisum sativum Stem/root growth

Variable,

sometimes

>100% for lateral

roots

[3]

Cylinder Test Not Specified Cell elongation <10% [3]

Lateral Root

Formation

Arabidopsis

thaliana

Number of lateral

roots
5-10% [2]

DR5 Promoter

Activation

Arabidopsis

thaliana

Reporter gene

expression
~5% [2]

Historical Experimental Protocols
To fully appreciate the historical context of PAA research, it is essential to understand the

methodologies employed in these early studies.

Auxin Extraction from Plant Tissues (circa 1980s)
A general procedure for the extraction of acidic auxins like PAA from plant tissues in the 1980s

would have involved the following steps:
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Tissue Homogenization: Fresh or frozen plant material was homogenized in a cold solvent to

prevent enzymatic degradation of the auxins. A common solvent choice was 80% methanol.

Solvent Extraction: The homogenate was then extracted for several hours at a low

temperature (e.g., 4°C) with a solvent such as diethyl ether or chloroform. The extraction was

often repeated to ensure complete recovery.

Phase Separation: The organic solvent phase, containing the auxins, was separated from

the aqueous phase and plant debris.

Acidification and Back-Extraction: The organic extract was often acidified (e.g., with HCl) and

then partitioned against an alkaline aqueous solution (e.g., sodium bicarbonate). This step

selectively moves the acidic auxins into the aqueous phase.

Re-extraction: The aqueous phase was then re-acidified and the auxins were back-extracted

into an organic solvent.

Evaporation and Reconstitution: The final organic extract was evaporated to dryness under

reduced pressure, and the residue was reconstituted in a small volume of a suitable solvent

for further analysis.

Avena Coleoptile Curvature Test Protocol
The following is a generalized protocol for the Avena curvature test as it would have been

performed in the mid-20th century:

Seed Germination: Oat (Avena sativa) seeds were germinated and grown in complete

darkness for approximately 4-5 days to produce etiolated seedlings with straight coleoptiles.

Coleoptile Decapitation: The apical 2-3 mm of the coleoptiles were excised to remove the

primary source of endogenous auxin.

Primary Leaf Removal: The primary leaf within the coleoptile was gently pulled loose to

prevent it from interfering with the curvature.

Agar Block Preparation: A solution of agar in water (typically 1.5-3%) was prepared and

poured into a thin sheet. Once solidified, it was cut into small blocks of a standardized size

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(e.g., 2 x 2 x 1 mm).

Auxin Application: The agar blocks were loaded with the auxin solution to be tested (either a

known concentration of PAA or a plant extract).

Asymmetric Placement: A single auxin-containing agar block was placed asymmetrically on

one side of the cut surface of the decapitated coleoptile.

Incubation: The seedlings were incubated in a dark, high-humidity environment for a set

period (e.g., 90-120 minutes).

Measurement of Curvature: The angle of curvature of the coleoptile was measured, often

from a shadowgraph projection. The degree of bending was then correlated with the auxin

concentration in the agar block.

Paper Chromatography of Auxins (circa 1970s-1980s)
Paper chromatography was a fundamental technique for the separation of auxins from plant

extracts.

Paper Selection: Whatman No. 1 or similar chromatography paper was commonly used.

Sample Application: The concentrated plant extract was spotted onto a starting line on the

paper strip.

Solvent System: A variety of solvent systems were employed for the mobile phase. A

common system for separating acidic auxins was isopropanol:ammonia:water (10:1:1 v/v/v).

Development: The chromatogram was developed in a sealed tank using an ascending or

descending technique.

Visualization: After drying, the chromatogram was often sprayed with a visualization reagent

to reveal the location of the auxins. A common reagent was the Salkowski reagent (a solution

of ferric chloride in perchloric acid), which gives a color reaction with indolic compounds. For

non-indolic auxins like PAA, bioassays of eluted sections of the chromatogram were

necessary.
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Rf Value Calculation: The retention factor (Rf), the ratio of the distance traveled by the

compound to the distance traveled by the solvent front, was calculated to aid in identification.

The Rf value for PAA would vary depending on the specific solvent system used.

Gas Chromatography-Mass Spectrometry (GC-MS) of
PAA (circa 1980s)
For the definitive identification and quantification of PAA, GC-MS was the gold standard.

Derivatization: As PAA is a carboxylic acid, it is not sufficiently volatile for direct GC analysis.

Therefore, a derivatization step was necessary. A common method was methylation to form

the methyl ester of PAA, often using diazomethane. Another approach was silylation to

create a trimethylsilyl (TMS) ester using reagents like BSTFA (N,O-

Bis(trimethylsilyl)trifluoroacetamide).

Gas Chromatography: The derivatized sample was injected into a gas chromatograph

equipped with a suitable capillary column (e.g., a non-polar or semi-polar phase like SE-30

or OV-17). The oven temperature was programmed to increase gradually to separate the

components of the mixture.

Mass Spectrometry: As the derivatized PAA eluted from the GC column, it entered the mass

spectrometer, where it was ionized (typically by electron impact). The resulting fragmentation

pattern (mass spectrum) served as a unique chemical fingerprint for identification.

Quantification: For quantitative analysis, a known amount of a stable isotope-labeled internal

standard (e.g., deuterated PAA) would be added to the sample prior to extraction. The ratio

of the ion currents for the analyte and the internal standard was then used to calculate the

concentration of PAA in the original sample.

PAA Signaling Pathway and Experimental
Workflows
Modern research has revealed that PAA, like IAA, exerts its effects through the TRANSPORT

INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) pathway. PAA promotes the

interaction between the TIR1/AFB receptors and the Aux/IAA transcriptional repressors, leading
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to the ubiquitination and subsequent degradation of the Aux/IAAs. This relieves the repression

of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.

Below are Graphviz diagrams illustrating the PAA signaling pathway and a typical experimental

workflow for the historical identification of PAA.
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Caption: The PAA signaling pathway, mediated by the TIR1/AFB receptors.
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Caption: A typical workflow for the historical identification of PAA from plant tissues.
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Conclusion and Future Perspectives
The historical research on 2-phenylacetic acid laid a crucial foundation for our current

understanding of this phytohormone. While often overshadowed by IAA, PAA is an abundant

and biologically active auxin in many plant species. The early, meticulous work involving

bioassays and analytical chemistry paved the way for modern molecular studies that are

beginning to unravel the specific roles of PAA in plant growth and development. For

researchers in both plant science and drug development, a thorough understanding of the

diverse family of auxins, including the historically significant PAA, is essential for a complete

picture of plant hormone biology and its potential applications. Future research will likely focus

on elucidating the unique aspects of PAA metabolism, transport, and signaling, and its specific

contributions to plant fitness and interaction with the environment.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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